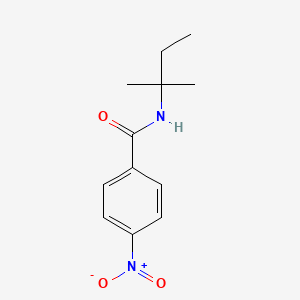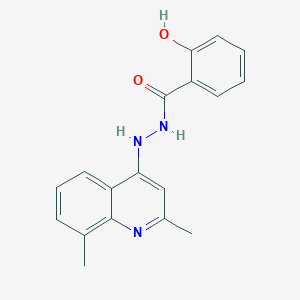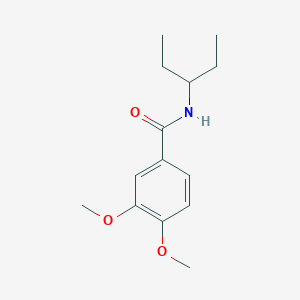
N-(1,1-dimethylpropyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-4-nitrobenzamide, also known as DMNB, is a chemical compound that has been widely used in scientific research for its unique properties. DMNB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 87-89°C. In
作用機序
The mechanism of action of N-(1,1-dimethylpropyl)-4-nitrobenzamide involves the reaction of the nitro group with ROS to form a nitro radical. The nitro radical then reacts with N-(1,1-dimethylpropyl)-4-nitrobenzamide to form a highly fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, making N-(1,1-dimethylpropyl)-4-nitrobenzamide a sensitive and selective probe for ROS detection.
Biochemical and Physiological Effects
N-(1,1-dimethylpropyl)-4-nitrobenzamide has been shown to have low toxicity and is not mutagenic or carcinogenic. It does not affect cell viability or proliferation at concentrations used for ROS detection. N-(1,1-dimethylpropyl)-4-nitrobenzamide has also been shown to penetrate cell membranes and accumulate in mitochondria, making it a useful tool for studying mitochondrial ROS production.
実験室実験の利点と制限
The advantages of using N-(1,1-dimethylpropyl)-4-nitrobenzamide for ROS detection include its high sensitivity and selectivity, low toxicity, and ability to penetrate cell membranes. The limitations of using N-(1,1-dimethylpropyl)-4-nitrobenzamide include its limited solubility in aqueous solutions, which can affect its performance in some experimental conditions.
将来の方向性
There are several future directions for the use of N-(1,1-dimethylpropyl)-4-nitrobenzamide in scientific research. One direction is the development of new N-(1,1-dimethylpropyl)-4-nitrobenzamide derivatives with improved solubility and selectivity for specific ROS species. Another direction is the use of N-(1,1-dimethylpropyl)-4-nitrobenzamide in live animal imaging studies to monitor ROS production in real-time. Finally, N-(1,1-dimethylpropyl)-4-nitrobenzamide could be used in combination with other fluorescent probes to study multiple aspects of oxidative stress in cells and tissues.
Conclusion
In conclusion, N-(1,1-dimethylpropyl)-4-nitrobenzamide is a useful chemical compound for studying oxidative stress in cells and tissues. Its unique properties make it a valuable tool for scientific research, and its low toxicity and selectivity make it a safe and effective probe for ROS detection. With continued research and development, N-(1,1-dimethylpropyl)-4-nitrobenzamide has the potential to contribute to our understanding of oxidative stress and its role in disease.
合成法
N-(1,1-dimethylpropyl)-4-nitrobenzamide can be synthesized through a three-step process. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The second step involves the reaction of 4-nitrobenzoyl chloride with 1,1-dimethylpropylamine to form N-(1,1-dimethylpropyl)-4-nitrobenzamide. The third step involves the recrystallization of the product to obtain pure N-(1,1-dimethylpropyl)-4-nitrobenzamide.
科学的研究の応用
N-(1,1-dimethylpropyl)-4-nitrobenzamide has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. N-(1,1-dimethylpropyl)-4-nitrobenzamide has been shown to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying oxidative stress in cells and tissues.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-12(2,3)13-11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVCCUTFIGANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)

![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)


![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![methyl N-cyano-N-[4-(isopropylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5832637.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)